molecular formula C41H44NO2PS B13656695 (R)-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(2-isopropylphenyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(2-isopropylphenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13656695
M. Wt: 645.8 g/mol
InChI Key: HLCGCTJKCBJSHJ-YLKGYVPLSA-N
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Description

®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(2-isopropylphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(2-isopropylphenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The process often begins with the preparation of the phosphanyl-xanthene derivative, followed by the introduction of the isopropylphenyl group and the sulfinamide moiety. Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(2-isopropylphenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are optimized based on the desired transformation.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic derivatives. These products can be further utilized in various applications or as intermediates in more complex synthetic pathways.

Scientific Research Applications

Chemistry

In chemistry, ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(2-isopropylphenyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(2-isopropylphenyl)methyl)-2-methylpropane-2-sulfinamide is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(2-isopropylphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s phosphanyl and sulfinamide groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(2-methylphenyl)methyl)-2-methylpropane-2-sulfinamide
  • ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-isopropylphenyl)methyl)-2-methylpropane-2-sulfinamide
  • ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(2-isopropylphenyl)methyl)-2-ethylpropane-2-sulfinamide

Uniqueness

The uniqueness of ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(2-isopropylphenyl)methyl)-2-methylpropane-2-sulfinamide lies in its specific structural features, such as the combination of the phosphanyl-xanthene core with the isopropylphenyl and sulfinamide groups. These features confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C41H44NO2PS

Molecular Weight

645.8 g/mol

IUPAC Name

N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(2-propan-2-ylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C41H44NO2PS/c1-28(2)31-22-14-15-23-32(31)37(42-46(43)40(3,4)5)33-24-16-25-34-38(33)44-39-35(41(34,6)7)26-17-27-36(39)45(29-18-10-8-11-19-29)30-20-12-9-13-21-30/h8-28,37,42H,1-7H3/t37-,46?/m0/s1

InChI Key

HLCGCTJKCBJSHJ-YLKGYVPLSA-N

Isomeric SMILES

CC(C)C1=CC=CC=C1[C@@H](C2=C3C(=CC=C2)C(C4=C(O3)C(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)(C)C)NS(=O)C(C)(C)C

Canonical SMILES

CC(C)C1=CC=CC=C1C(C2=C3C(=CC=C2)C(C4=C(O3)C(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)(C)C)NS(=O)C(C)(C)C

Origin of Product

United States

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